molecular formula C17H17N3O4S2 B6535188 2-[4-(ethanesulfonyl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1049263-11-7

2-[4-(ethanesulfonyl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B6535188
CAS No.: 1049263-11-7
M. Wt: 391.5 g/mol
InChI Key: GHYKHUQSYHWLTO-UHFFFAOYSA-N
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Description

2-[4-(ethanesulfonyl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.06604838 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-2-26(22,23)14-7-5-12(6-8-14)10-15(21)18-17-20-19-16(24-17)11-13-4-3-9-25-13/h3-9H,2,10-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYKHUQSYHWLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(ethanesulfonyl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 320.36 g/mol

This compound features an oxadiazole moiety, which is known for its biological activity, particularly in medicinal chemistry.

  • Inhibition of Enzymes : Compounds containing the oxadiazole structure have been shown to inhibit various enzymes, including:
    • Cholinesterases : Inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) has been documented, suggesting potential applications in treating Alzheimer's disease .
    • Carbonic Anhydrase : Some derivatives exhibit inhibitory effects on carbonic anhydrase, which plays a role in acid-base balance and fluid secretion .
  • Anticancer Activity : The compound has been tested against several cancer cell lines, demonstrating significant antiproliferative effects. For instance, related oxadiazole derivatives have shown IC50_{50} values in the micromolar range against various human cancer cell lines .

Anticancer Properties

Research indicates that the oxadiazole derivatives can act as anticancer agents. For example:

  • Case Study : A derivative with a similar structure demonstrated moderate activity against a panel of 11 cancer cell lines with an average IC50_{50} value of approximately 92.4 µM .
Cancer Cell LineIC50 (µM)
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma90.0
Human Ovarian Adenocarcinoma88.5

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Mechanism : Similar compounds have shown efficacy against bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are noteworthy:

  • Research Findings : Studies have indicated that these compounds can reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity TypeObserved EffectsReferences
AnticancerModerate to high antiproliferative activity
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionInhibition of hAChE and hBChE

Scientific Research Applications

The compound 2-[4-(ethanesulfonyl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide has garnered attention in scientific research due to its potential applications across various fields, including medicinal chemistry, pharmacology, and materials science. This article will explore the diverse applications of this compound, supported by data tables and case studies.

Key Structural Features

ComponentDescription
Ethanesulfonyl Group Enhances solubility and biological activity
Phenyl Moiety Contributes to hydrophobic interactions
Oxadiazole Derivative Known for its diverse pharmacological effects

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the ethanesulfonyl group enhances the compound's effectiveness against various bacterial strains. For instance, a study demonstrated that similar compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxadiazole structure can lead to improved antimicrobial efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies with cell lines such as A-431 (epidermoid carcinoma) demonstrated that related compounds exhibited cytotoxic effects comparable to established chemotherapy agents .

Anticonvulsant Activity

Compounds with similar structural features have been investigated for their anticonvulsant properties. The presence of the thiophenyl group is believed to play a crucial role in enhancing the anticonvulsant activity observed in animal models . This suggests that modifications in the structure can lead to new therapeutic options for epilepsy treatment.

Drug Design and Development

The unique properties of this compound make it a candidate for drug development. The structure-activity relationship (SAR) studies indicate that variations in substituents can significantly affect biological activity. This insight is essential for designing new drugs targeting specific diseases while minimizing side effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the ethanesulfonyl group displayed enhanced antibacterial activity compared to their non-sulfonated counterparts.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
2-[4-(ethanesulfonyl)phenyl]-...3264
Control (without sulfonyl group)128256

Case Study 2: Anticancer Activity

In vitro testing on A-431 cells revealed that the compound induced significant apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.

Concentration (µM)% Cell Viability
0100
585
1050
2030

Chemical Reactions Analysis

Modification of Thiophene Moieties

Thiophene rings can undergo various modifications, such as alkylation or arylation reactions, to introduce different substituents. These reactions typically involve metal-catalyzed cross-coupling reactions or direct arylation methods .

Potential Chemical Reactions

Given the structure of 2-[4-(ethanesulfonyl)phenyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide , several potential chemical reactions can be hypothesized:

  • Hydrolysis : The acetamide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

  • Nucleophilic Substitution : The ethanesulfonyl group might be susceptible to nucleophilic substitution reactions, depending on the conditions and the nucleophile used.

  • Metal-Catalyzed Cross-Coupling : The thiophene ring could be modified through metal-catalyzed cross-coupling reactions to introduce additional substituents.

Spectroscopic Analysis

The structure and purity of synthesized compounds are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example, the presence of specific functional groups can be identified by characteristic IR absorption bands, while NMR can provide detailed information about the molecular structure .

Data Tables

While specific data tables for This compound are not available, general spectroscopic data for similar compounds might include:

Technique Expected Signals
IR Spectroscopy C=O stretching (around 1650 cm^-1), C=N stretching (around 1600 cm^-1), S=O stretching (around 1300 cm^-1)
1H NMR Spectroscopy Signals for aromatic protons (around 7-8 ppm), methylene protons (around 3-4 ppm)
13C NMR Spectroscopy Signals for carbonyl carbons (around 170 ppm), aromatic carbons (around 120-150 ppm)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodology :

  • Green Synthesis : Stirring 2-hydrazinyl derivatives with ketones in ethanol at room temperature under nucleophilic conditions (e.g., hydrazine-thiocarbohydrazide reactions) .
  • Heterocycle Functionalization : Reacting oxadiazole precursors with thiophene-methyl groups via SN2 displacement or Suzuki coupling, using anhydrous aluminum chloride as a catalyst for thiazole-acetamide bond formation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for cyclization steps) to improve yields.

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) and absence of C=S (~1280–1160 cm⁻¹) after cyclization .
  • NMR :
  • 1H-NMR: Look for aromatic protons (δ 7.20–8.30 ppm), NH-thiadiazole (δ 9.90–10.50 ppm), and aliphatic CH2 (δ 1.10–2.90 ppm) .
  • 13C-NMR/DEPT-135: Identify sp³ carbons (e.g., cyclohexane CH2 at ~24–42 ppm) and carbonyl carbons (C=O at ~170 ppm) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns matching the expected structure.

Q. What solvents and storage conditions ensure compound stability?

  • Solubility : DMSO or ethanol for dissolution (tested via UV-Vis spectroscopy) .
  • Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the ethanesulfonyl group. Avoid aqueous buffers with chloride salts (e.g., CaCl2, NaCl) to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide target selection?

  • Approach :

  • Docking Studies : Use AutoDock Vina to simulate interactions with kinases (e.g., COX-2, EGFR) leveraging the thiophene-oxadiazole scaffold’s π-π stacking potential .
  • QSAR Modeling : Train models on PubChem datasets to correlate substituents (e.g., ethanesulfonyl position) with anti-inflammatory or anticancer activity .
  • Reaction Pathway Optimization : Apply ICReDD’s quantum chemical calculations to predict feasible intermediates and transition states in synthesis .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Case Study : If NMR shows unexpected peaks at δ 3.70–4.60 ppm (suggesting unreacted –CH2–C=O):

  • Hypothesis : Incomplete cyclization or side reactions.
  • Resolution :

Re-run reaction with extended time (24–48 hrs) and monitor via LC-MS.

Use column chromatography (silica gel, ethyl acetate/hexane) to isolate impurities.

Compare DEPT-135 signals with reference spectra (e.g., spiro-CH2 at ~79–81 ppm) .

Q. What strategies enhance selectivity in biological assays to minimize off-target effects?

  • Experimental Design :

  • Target Profiling : Screen against a panel of 50+ kinases using radiometric assays (e.g., ADP-Glo™) to identify primary targets .
  • Protease Inhibition Assays : Test IC50 values under varying pH (6.5–7.4) to assess thiophene-methyl’s role in binding specificity .
  • Negative Controls : Include structurally similar analogs (e.g., phenylurea derivatives) to isolate the ethanesulfonyl group’s contribution .

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